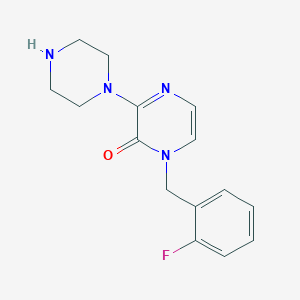

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17FN4O |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-piperazin-1-ylpyrazin-2-one |

InChI |

InChI=1S/C15H17FN4O/c16-13-4-2-1-3-12(13)11-20-10-7-18-14(15(20)21)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9,11H2 |

InChI Key |

RCXADIDOSDKDKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN(C2=O)CC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and piperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Interaction Studies

Research indicates that 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one may interact with several receptors and enzymes, particularly serotonin receptors, which are crucial in mood regulation and various neuropharmacological pathways. Preliminary studies suggest that this compound could modulate serotonin activity, making it a candidate for further investigation in treating mood disorders.

Anticancer Activity

The compound’s structure suggests potential interactions with pathways involved in cancer progression. Molecular docking studies have been conducted to evaluate its binding affinity to cancer-related targets, indicating promising results that warrant further exploration in anticancer research.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzylpiperazine | Piperazine ring with fluorobenzene | Primarily studied for neuropharmacological effects; lacks pyrazinone core |

| Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines | Contains triazole instead of piperazine | Explored for selective phosphodiesterase inhibition |

| 1-(4-Fluorobenzyl)-3-piperazin-1-ylpyrazin-2(1H)-one | Similar pyrazinone structure but different substitution | Different receptor binding profiles due to structural variations |

The combination of the fluorinated benzyl group and the piperazine moiety attached to the pyrazinone core provides distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

A comprehensive review of existing literature reveals several studies focusing on the synthesis and biological evaluation of related compounds. For instance, research has shown that derivatives of piperazine exhibit varying degrees of activity against Plasmodium falciparum, suggesting that modifications in the piperazine ring can influence antimalarial efficacy . Although these studies do not directly involve this compound, they highlight the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Pyrazinone-Piperazine Analogues

Key Observations :

- Position 1 Substitution: The 2-fluorobenzyl group in the target compound distinguishes it from analogs with alkyl (e.g., 2-propoxyethyl) or aryl (e.g., 4-(piperazin-1-yl)phenyl) groups. Fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs .

- Position 3 Substitution : Piperazine derivatives with acylated or hydroxyethyl modifications (e.g., compounds in ) exhibit enhanced target affinity, suggesting that further functionalization of the piperazine in the target compound could optimize activity.

Fluorinated Piperazine Derivatives

Table 2: Fluorine-Containing Piperazine Compounds

Key Observations :

- Fluorine Effects : The 2-fluorobenzyl group in the target compound and 4-fluorophenyl in PARP inhibitors demonstrate fluorine’s role in improving membrane permeability and target engagement.

- Anticancer Potential: Fluorinated piperazine-triazole hybrids (e.g., ) show moderate cytotoxicity, suggesting the target compound may warrant evaluation in oncology screens.

Biological Activity

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a synthetic organic compound notable for its unique chemical structure, which includes a pyrazinone core, a piperazine moiety, and a 2-fluorobenzyl substituent. The molecular formula is , with a molecular weight of approximately 286.32 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

Structural Characteristics

The compound's structure can be visualized as follows:

- Pyrazine Ring : Functionalized at the 2-position with a carbonyl group.

- Piperazine Ring : Attached at the 3-position.

- Fluorobenzyl Group : Substituted at the 1-position.

This specific arrangement suggests potential interactions with various biological targets, including receptors involved in mood regulation and pathways related to cancer.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with serotonin receptors and other targets relevant to mood disorders and oncogenesis. Molecular docking studies could elucidate its binding affinities and modes compared to established pharmacological agents.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insight into the potential effects of this compound:

- Urease Inhibition : Related compounds have demonstrated significant urease inhibition, which is crucial in treating conditions like peptic ulcers. For instance, derivatives showed IC50 values ranging from 3.06 to 4.40 µM, indicating strong inhibitory activity compared to reference standards .

- Cytotoxicity : In vitro cytotoxicity assessments on cell lines such as NIH-3T3 revealed that certain structural analogs exhibited higher cytotoxicity than traditional chemotherapeutics .

- Antimicrobial Activity : Similar piperazine-containing compounds have shown efficacy against various bacterial strains, suggesting that modifications in structure can enhance antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparative analysis of compounds structurally related to this compound reveals distinct pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzylpiperazine | Piperazine ring with fluorobenzene | Primarily studied for neuropharmacological effects |

| Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines | Contains triazole instead of piperazine | Explored for selective phosphodiesterase inhibition |

| 1-(4-Fluorobenzyl)-3-piperazin-1-ylpyrazin-2(1H)-one | Similar pyrazinone structure but different substitution | May exhibit different receptor binding profiles |

The unique combination of a fluorinated benzyl group and a piperazine moiety attached to a pyrazinone core suggests that this compound may possess distinct pharmacological properties compared to its analogs.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

- Fluorobenzyl introduction : Reaction of 2-fluorobenzyl bromide with a pyrazinone precursor under basic conditions (e.g., K₂CO₃ in DMF) to ensure alkylation .

- Piperazine incorporation : Substitution of a leaving group (e.g., chlorine) on the pyrazinone core with piperazine under reflux in a polar aprotic solvent like acetonitrile .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Q. What solvents and conditions optimize yield during fluorobenzyl group attachment?

- Solvents : DMF or THF for solubility and reactivity.

- Catalysts/agents : K₂CO₃ as a base to deprotonate the pyrazinone nitrogen, enhancing nucleophilicity.

- Temperature : 60–80°C for 12–24 hours to drive the reaction to completion .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence the compound’s pharmacokinetic properties?

- Lipophilicity : The 2-fluorobenzyl group increases logP, enhancing membrane permeability (e.g., Caco-2 assay permeability >5 × 10⁻⁶ cm/s) .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, improving half-life in hepatic microsome assays (e.g., t₁/₂ > 60 minutes in human liver microsomes) .

- Brain penetration : Demonstrated in rodent models via brain-to-plasma ratio >0.3, critical for CNS-targeted applications .

Q. What strategies are effective for resolving contradictions in biological activity data across assays?

- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain variability in IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Piperazine modifications : Replace piperazine with 4-substituted analogs (e.g., 4-methylpiperazine) to enhance selectivity for target receptors (e.g., MET kinase) .

- Pyrazinone core variations : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to improve potency (e.g., IC₅₀ reduction from 50 nM to 8 nM) .

- Fluorine positional effects : Compare 2-fluorobenzyl vs. 3-/4-fluorobenzyl analogs to balance lipophilicity and metabolic stability .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Hypertension models : Spontaneously hypertensive rats (SHR) for blood pressure-lowering efficacy (e.g., 30 mmHg reduction at 10 mg/kg) .

- Xenograft models : Human tumor xenografts in immunocompromised mice to assess antitumor activity (e.g., 60% tumor growth inhibition at 50 mg/kg) .

- PK/PD integration : Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with efficacy .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C₆-analog) to mitigate ion suppression in LC-MS .

- Sensitivity : Optimize MRM transitions (e.g., m/z 358 → 214 for quantification) to achieve LLOQ <1 ng/mL .

- Metabolite interference : Employ high-resolution MS (e.g., Q-TOF) to distinguish parent compound from hydroxylated metabolites .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.